molecular formula C4H12N2O B15224097 2,4-Diaminobutan-1-ol

2,4-Diaminobutan-1-ol

Cat. No.: B15224097
M. Wt: 104.15 g/mol
InChI Key: LGUSYNSKJNOQKY-UHFFFAOYSA-N
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Description

2,4-Diaminobutan-1-ol is an organic compound with the molecular formula C4H12N2O It is characterized by the presence of two primary amine groups and one hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminobutan-1-ol typically involves the reaction of 1,4-diaminobutane with formaldehyde and hydrogen cyanide, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques and equipment to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently.

Major Products Formed

The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted products, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4-Diaminobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diaminobutan-1-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Diaminobutan-1-ol include:

  • 2,4-Diaminobutyric acid
  • 2,4-Diaminopentanol
  • 2,4-Diaminohexanol

Uniqueness

This compound is unique due to its specific arrangement of amine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

2,4-diaminobutan-1-ol

InChI

InChI=1S/C4H12N2O/c5-2-1-4(6)3-7/h4,7H,1-3,5-6H2

InChI Key

LGUSYNSKJNOQKY-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CO)N

Origin of Product

United States

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